molecular formula C9H17NO2 B13338781 1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid

1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B13338781
M. Wt: 171.24 g/mol
InChI Key: YSEBZFGIYMKTQS-UHFFFAOYSA-N
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Description

1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with an amino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, such as 3,4-dimethylcyclohexanone.

    Amination Reaction:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohols and aldehydes.

    Substitution Products: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid
  • 1-Amino-4-methylcyclohexane-1-carboxylic acid
  • 1-Amino-2,3-dimethylcyclohexane-1-carboxylic acid

Uniqueness: 1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of the amino and methyl groups on the cyclohexane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-amino-3,4-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6-3-4-9(10,8(11)12)5-7(6)2/h6-7H,3-5,10H2,1-2H3,(H,11,12)

InChI Key

YSEBZFGIYMKTQS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C(=O)O)N

Origin of Product

United States

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